5-Amino-2-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenol
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Overview
Description
The compound “5-Amino-2-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenol” belongs to the class of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines . These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) and antitubercular agents .
Synthesis Analysis
The synthesis of these compounds often involves the reaction of a triazole with a thiadiazine . For example, one method involves the cyclocondensation of 4/6-methyl-2-tosyloxy-1-indanones with 3-alkyl .Molecular Structure Analysis
The molecular structure of these compounds is characterized by the fusion of a five-membered triazole ring with a six-membered thiadiazine ring . This core structure can make specific interactions with different target receptors due to its ability to accept and donate hydrogen bonds .Chemical Reactions Analysis
The chemical reactions involving these compounds often involve intermolecular cyclization via nucleophilic substitution . The reaction of these compounds with two equivalents of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol in refluxing ethanol, in the presence of a catalytic amount of piperidine, has been reported .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile .Scientific Research Applications
Synthesis and Antimicrobial Activities
Synthesis Techniques : Researchers have developed methods to synthesize various triazolo-thiadiazoles and thiadiazines, which include the chemical structure similar to 5-Amino-2-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenol. These techniques involve condensation reactions with aromatic aldehydes or acid chlorides, leading to compounds with potential antimicrobial activities (Taha, 2008).
Antimicrobial Properties : Numerous studies have shown that compounds structurally related to this compound possess significant antimicrobial properties. These compounds have been tested against various bacterial and fungal strains, displaying promising results in inhibiting microbial growth (Holla et al., 2006); (Karabasanagouda et al., 2007).
Applications in Synthesizing Novel Compounds
Development of New Derivatives : The structure of this compound has been used as a basis for synthesizing new derivatives. These derivatives, like isoxazole substituted fused triazolo-thiadiazoles, have been developed using innovative synthesis methods, potentially broadening the range of applications in medicinal chemistry (Vaarla & Vedula, 2015).
Antibacterial and Antifungal Activities : New compounds derived from this chemical structure have been evaluated for their antibacterial and antifungal activities. Studies indicate that these compounds exhibit significant inhibitory effects against various pathogens, making them valuable for further exploration in the field of antimicrobial drugs (Badr & Barwa, 2011); (Joshi et al., 2021).
Novel Synthesis Techniques and Structural Analysis
Innovative Synthesis Methods : Researchers have developed new synthesis techniques for triazolo-thiadiazoles, which involve the use of compounds with a similar structure to this compound. These methods aim to create novel compounds with potential pharmaceutical applications (Idrees et al., 2019); (Saeed et al., 2016).
Molecular Structure Analysis : The molecular structure of derivatives related to this compound has been extensively studied. This analysis provides insights into the conformation and potential reactivity of these compounds, which is crucial for understanding their pharmacological properties (Reddy et al., 2010); (Hlazunova et al., 2020).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to interact with a variety of enzymes and receptors .
Mode of Action
It is known that triazole compounds can bind in the biological system with a variety of enzymes and receptors, showing versatile biological activities .
Biochemical Pathways
Similar compounds have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds .
Result of Action
Similar compounds have shown promising cytotoxic activities through egfr and parp-1 inhibitions with apoptosis-induction in cancer cells .
Action Environment
Similar compounds have shown enhanced biocompatibility due to their stability against metabolic degradation and ability to engage in hydrogen bonding, dipole-dipole, and π-stacking interactions .
Future Directions
The future directions in the research of these compounds involve the development of new biologically active entities for the rational design and development of new target-oriented 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine-based drugs for the treatment of multifunctional diseases . The results demonstrated that the designed scaffold could be considered a suitable pharmacophore to develop potent urease inhibitors .
Properties
IUPAC Name |
5-amino-2-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5OS/c1-5-12-13-10-15(5)14-9(17-10)7-3-2-6(11)4-8(7)16/h2-4,16H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTCOBHXVHDIGJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(S2)C3=C(C=C(C=C3)N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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